molecular formula C11H8N2S B2481059 4-(4-Methylthiazol-5-yl)benzonitrile CAS No. 122957-57-7

4-(4-Methylthiazol-5-yl)benzonitrile

Cat. No.: B2481059
CAS No.: 122957-57-7
M. Wt: 200.26
InChI Key: REUDLMVWBUGLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylthiazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in HIV-1 Inhibitors Synthesis :

    • 4-(4-Methylthiazol-5-yl)benzonitrile derivatives serve as important intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
  • Synthesis of Antimicrobial Agents :

    • Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which include this compound, have been synthesized and evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
  • Antiviral and Antimicrobial Activities :

    • Certain derivatives have been synthesized for their biological interest and evaluated for antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity, showing promising results (R. C. Krishna Reddy et al., 2013).
  • Electrochemiluminescent Devices :

    • Molecules based on (-1-cyanovinyl)benzonitrile, a related compound, have been studied for their application in nonlinear optical (NLO) properties and electrochemiluminescent devices (Mydlova et al., 2020).
  • Antioxidant Additives for Lubricating Oils :

    • Some derivatives have been synthesized and evaluated as antioxidant additives for Egyptian lubricating oils (Amer et al., 2011).
  • Anticancer Activity :

    • A study on a ruthenium(II) polypyridine complex bearing 4-(1H-tetrazol-5-yl)benzonitrile, a similar compound, indicated potential applications in anticancer treatments (Stagni et al., 2006).

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUDLMVWBUGLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Raney Nickel (1 g) was added to a solution of the product of (a) (1.2 g, 5 mmol) in absolute ethanol (120 ml) and the reactants heated at 80° C. in an autoclave for 18 hours. After cooling to ambient temperature, further Raney Nickel (1 g) was added to the reaction mixture and the reactants heated at 80° C. in an autoclave for an additional 6 hours. The reaction mixture was then filtered through Arbocel and the filtrate evaporated to dryness. The residue was flash chromatographed (Merck 60 Kieselgel--ethyl acetate:hexane:diethylamine, 25:75:2) to give the title product as a gum which solidified on standing (0.36 g, 35%), and was used directly in Preparation 19.
Name
( a )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.